molecular formula C13H9Cl2NO4S B1620062 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid CAS No. 88522-30-9

3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid

Cat. No. B1620062
CAS RN: 88522-30-9
M. Wt: 346.2 g/mol
InChI Key: CQEZSDZFELLDDA-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

Benzenesulfonyl chloride is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and PCl5 or POCl3 . It reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles .


Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group . The sulfonyl chloride group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

Benzenesulfonyl chloride is a colourless viscous oil . It has a molar mass of 176.62 g/mol . It has a density of 1.384 g/mL at 25 °C . It is soluble in alcohol and diethyl ether, but insoluble in cold water .

Scientific Research Applications

Benzoic Acid and Derivatives in Gut Function Regulation

Benzoic acid and its derivatives, recognized for their antimicrobial properties, have been studied for their effects on gut functions. Research indicates that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells, suggesting potential applications in improving gut health and promoting growth in livestock (Mao et al., 2019).

Stability and Degradation Studies of Nitisinone

Nitisinone, a compound structurally related to triketone herbicides, has been examined for its stability and degradation under various conditions. Studies reveal that nitisinone's stability is pH-dependent, with degradation products formed at lower pH levels. This research could inform the stability and safe use of related compounds, including 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, in medicinal applications (Barchańska et al., 2019).

Chlorogenic Acid: Pharmacological and Food Additive Roles

Chlorogenic acid, another benzoic acid derivative, has been extensively studied for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. This suggests that structurally similar compounds, like 3-(2,5-Dichloro-benzenesulfonylamino)-benzoic acid, may also possess significant pharmacological and food preservation potentials (Naveed et al., 2018).

Physiologically-Based Pharmacokinetic Analysis

Research involving benzoic acid in rats, guinea pigs, and humans aims to understand its metabolic and dosimetric variations, suggesting a foundation for assessing dietary exposures and safety profiles of benzoic acid and its derivatives in different species (Hoffman & Hanneman, 2017).

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride in chemical reactions typically involves the substitution of the chlorine atom in the sulfonyl chloride group by a nucleophile .

Safety and Hazards

Benzenesulfonyl chloride is a hazardous chemical. It is flammable and causes skin and eye irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the use of benzenesulfonyl chloride could involve its use in the synthesis of new organic compounds. Its ability to react with amines and alcohols to form sulfonamides and sulfonate esters makes it a valuable reagent in organic chemistry .

properties

IUPAC Name

3-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-4-5-11(15)12(7-9)21(19,20)16-10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEZSDZFELLDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354071
Record name 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88522-30-9
Record name 3-[(2,5-Dichlorobenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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